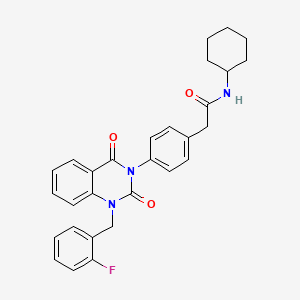

N-cyclohexyl-2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide

Description

Historical Context of Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives have occupied a central role in medicinal chemistry since the isolation of the first natural quinazoline alkaloids in the early 20th century. The parent quinazoline structure, a bicyclic system fusing benzene and pyrimidine rings, was first synthesized in 1895 via decarboxylation of quinazoline-2-carboxylic acid. However, medicinal interest surged in the 1950s with the discovery of methaqualone, a 4-quinazolinone derivative marketed as a sedative-hypnotic agent. Over 40,000 biologically active quinazoline-containing compounds have since been cataloged, with applications spanning antimalarial, anticancer, and antimicrobial therapies.

The evolutionary trajectory of quinazoline pharmacology reveals three key phases:

- 1950s–1980s : Exploration of simple substitutions (e.g., methyl, chloro) on the quinazoline nucleus for central nervous system activity.

- 1990s–2010s : Development of tyrosine kinase inhibitors like gefitinib, exploiting the quinazoline core's ability to mimic ATP in kinase binding pockets.

- Post-2010 : Hybridization strategies combining quinazolinones with heterocyclic or fluorinated moieties to address drug resistance and improve pharmacokinetics.

This historical progression underscores the scaffold's adaptability, making it a privileged structure in modern drug design.

Positioning of the Compound in Contemporary Research

The subject compound exemplifies third-generation quinazoline hybrids, incorporating three strategic modifications:

- 2-Fluorobenzyl group : Enhances lipophilicity and π-stacking interactions with aromatic residues in target proteins. Fluorine's electron-withdrawing effects may stabilize charge-transfer complexes.

- N-Cyclohexyl acetamide : Introduces conformational rigidity through the cyclohexane ring while providing hydrogen-bonding sites via the amide carbonyl.

- 4-Phenyl linkage : Extends molecular planarity, potentially enabling intercalation with DNA or interaction with extended hydrophobic pockets.

Recent studies highlight such hybrids in overcoming limitations of early quinazoline drugs, particularly their susceptibility to efflux pumps and metabolic degradation. The fluorobenzyl component aligns with trends in kinase inhibitor development, where fluorine substitution improves target residence time and blood-brain barrier penetration.

Taxonomic Classification within Quinazoline-Based Compounds

Taxonomically, this compound belongs to the 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl subclass, distinguished by:

- Oxidation state : Diketone configuration at positions 2 and 4

- Substitution pattern :

- Position 1: 2-Fluorobenzyl group

- Position 3: 4-Phenylacetamide side chain

Comparative analysis with prototypical quinazoline derivatives reveals key structural differentiators:

This taxonomy positions the compound as a high-molecular-weight hybrid with enhanced steric bulk compared to first-generation analogues, potentially favoring allosteric modulation over competitive inhibition.

Research Significance in Heterocyclic Chemistry

From a heterocyclic chemistry perspective, the molecule showcases three innovative design elements:

- Tandem electronic effects : The 2-fluorobenzyl group induces both inductive (-I) and resonance (-M) effects, polarizing the quinazoline nucleus. This electronic modulation may enhance interactions with nucleophilic residues (e.g., serine, threonine) in enzymatic active sites.

- Spirocyclic mimicry : The N-cyclohexyl acetamide side chain creates a pseudo-spiro arrangement at position 3, restricting rotational freedom while maintaining hydrogen-bonding capacity—a strategy proven effective in protease inhibitors.

- Extended conjugation : The 4-phenyl bridge facilitates charge delocalization across the entire system, as evidenced by computational studies on similar structures showing reduced LUMO energies (-1.2 eV vs. -0.8 eV for non-conjugated analogues).

These features collectively address historical challenges in quinazoline chemistry, particularly the balance between aqueous solubility (logP ~2.5 predicted) and membrane permeability—a critical factor for orally bioavailable agents.

Properties

IUPAC Name |

N-cyclohexyl-2-[4-[1-[(2-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28FN3O3/c30-25-12-6-4-8-21(25)19-32-26-13-7-5-11-24(26)28(35)33(29(32)36)23-16-14-20(15-17-23)18-27(34)31-22-9-2-1-3-10-22/h4-8,11-17,22H,1-3,9-10,18-19H2,(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTCIRVHYWZOOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide typically involves multiple steps:

Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate isocyanate under reflux conditions.

Introduction of the Fluorobenzyl Group: The quinazolinone intermediate is then reacted with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

Cyclohexylation: The final step involves the acylation of the intermediate with cyclohexylamine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its quinazolinone core, which is known for various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.

Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the fluorobenzyl group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Core Scaffold Modifications

- Quinazolinone Derivatives: N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (): Shares the quinazolinone core and acetamide linkage but substitutes the 2-fluorobenzyl group with a dichlorophenylmethyl group. This increases electronegativity and may enhance halogen bonding . N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide (): Replaces the cyclohexyl group with cyclopentyl, reducing steric bulk and lipophilicity (molecular weight: ~318 g/mol vs. target compound’s estimated ~450 g/mol) .

Substituent Variations

- Fluorinated Groups: 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide (): Features the same 2-fluorobenzyl group but incorporates a pyrazolo-benzothiazine core instead of quinazolinone, altering electronic properties and solubility . N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (): Lacks the quinazolinone ring but retains the cyclohexyl and fluorophenyl groups, emphasizing the role of fluorine in bioavailability .

Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Rf Value | |

|---|---|---|---|---|

| Target Compound | ~450 (estimated) | Pending | – | |

| N-cyclohexyl-2-(4-fluorophenyl) analog | 334.206 | 150–152 | 0.26 | |

| AJ5d () | – | Not reported | – |

Spectroscopic and Crystallographic Data

- IR Spectroscopy :

- X-ray Crystallography :

- N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide (): Reveals a planar triazole ring and cyclohexyl conformation, suggesting similar steric constraints in the target compound .

Biological Activity

N-cyclohexyl-2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is a complex organic compound belonging to the class of quinazolinone derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique molecular structure, which includes a cyclohexyl group, a fluorobenzyl moiety, and a quinazoline derivative, suggests various interactions with biological targets.

Molecular Characteristics

- Molecular Formula : C29H28FN3O3

- Molecular Weight : 485.56 g/mol

- Structural Features : The compound features a dioxo-quinazoline core, which is known for its diverse biological activities including anticancer properties and kinase inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within the cell. This interaction can lead to:

- Inhibition of Kinases : Kinases play crucial roles in cellular signaling pathways. The compound may inhibit certain kinases involved in cancer progression and other diseases.

- Modulation of Biological Pathways : By mimicking natural substrates or inhibiting enzyme activity, this compound could potentially correct dysregulated pathways commonly seen in various diseases.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:

-

Anticancer Activity : Preliminary evaluations suggest that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

- In vitro studies demonstrated potent growth inhibition in human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines.

- The compound's structure enhances hydrophobic interactions with target proteins, potentially increasing binding affinity and specificity.

- Comparative Analysis with Other Compounds : A comparison with similar quinazoline derivatives indicates that the unique combination of functional groups in this compound may confer enhanced selectivity and potency against specific biological targets.

Table of Comparative Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclohexyl group; Dioxo structure; Fluorobenzyl substituent | Anticancer activity; Potential kinase inhibition |

| 6-Fluoroquinazoline | Fluoro group at position 6 | Kinase inhibition |

| 7-Hydroxyquinazoline | Hydroxy group at position 7 | Antimicrobial activity |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on MCF-7 Cells : The compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than standard chemotherapeutic agents.

- Mechanistic Studies : Investigations into the mechanisms revealed that treatment with this compound resulted in G2/M cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.